Vat Black 29

Description

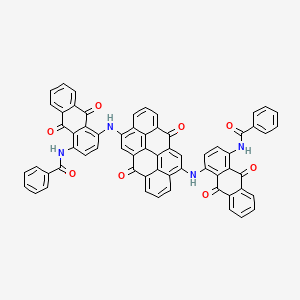

Vat Black 29 (C.I. 65225, CAS 6049-19-0) is an anthraquinone-based vat dye with the molecular formula C₆₄H₃₄N₄O₈ and a molecular weight of 986.98 g/mol . It is a deep blue to black powder, insoluble in water but soluble in concentrated sulfuric acid, where it exhibits a dark green coloration. In alkaline reducing solutions, it turns maroon, while in acidic conditions, it adopts a yellowish-brown hue .

Properties

IUPAC Name |

N-[4-[[18-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl]amino]-9,10-dioxoanthracen-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H34N4O8/c69-57-40-24-12-22-38-48(66-44-26-28-46(68-64(76)32-15-5-2-6-16-32)56-54(44)60(72)34-18-8-10-20-36(34)62(56)74)30-42-52(50(38)40)51-41(57)29-47(37-21-11-23-39(49(37)51)58(42)70)65-43-25-27-45(67-63(75)31-13-3-1-4-14-31)55-53(43)59(71)33-17-7-9-19-35(33)61(55)73/h1-30,65-66H,(H,67,75)(H,68,76) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBLPEMDRSTPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)NC1=C2C(=C(C=C1)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H34N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801102013 | |

| Record name | N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-19-0 | |

| Record name | N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-((6,12-Dihydro-6,12-dioxodibenzo(def,mno)chrysene-4,10-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl))bis(benzamide)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006049190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[(6,12-dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]bis(benzamide)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Vat Black 29 is synthesized through a series of chemical reactions involving the reduction of the dye in an alkaline solution. The dye is initially in an insoluble form and must be reduced to its leuco form using a strong reducing agent such as sodium hydrosulfite. This reduction process occurs in an alkaline medium, typically using sodium hydroxide .

Industrial Production Methods

Industrial production of Vat Black 29 involves the following steps:

Aqueous Dispersion: The insoluble dye is dispersed in water.

Vatting: The dye is reduced using sodium hydrosulfite and sodium hydroxide to form a soluble leuco compound.

Dye Absorption: The soluble leuco dye is absorbed by the textile material from an alkaline reducing medium.

Chemical Reactions Analysis

Reduction (Vatting) Process

Vat Black 29 undergoes reduction in alkaline media to form its water-soluble leuco compound, enabling fiber penetration.

Key Reagents and Conditions:

Reaction Pathway:

The leuco compound exhibits a bordeaux red color under alkaline conditions .

Oxidation Process

After dye absorption, the leuco form is reoxidized to the insoluble pigment, ensuring colorfastness.

Oxidation Methods:

| Method | Conditions | Efficiency |

|---|---|---|

| Atmospheric Oxygen | Ambient exposure | Moderate |

| Hydrogen Peroxide (H₂O₂) | 2 mL/L at 60°C | High |

| Sodium Perborate | Alkaline bath (pH 10–11) | Industrial use |

Reaction :

Complete oxidation is confirmed when no dye leaching occurs during rinsing .

Acidic Reduction Behavior

In concentrated sulfuric acid, Vat Black 29 forms a dark green solution. Acidic reduction yields a distinct yellow-brown leuco compound, differing from alkaline reduction products :

Key Reagents and Industrial Protocols

| Reagent | Role | Concentration | Temperature |

|---|---|---|---|

| Sodium Hydrosulfite | Reducing agent | 3 g/L | 50–60°C |

| Sodium Hydroxide | Alkali source | 25% w/v | 50–60°C |

| Hydrogen Peroxide | Oxidizing agent | 2 mL/L | 60°C |

Reaction Byproducts and Environmental Considerations

-

Byproducts : Sulfur compounds (e.g., sulfates) and residual Na₂S₂O₄ .

-

Toxicity : Acute aquatic toxicity observed at high concentrations; requires controlled wastewater treatment .

-

Biodegradability : Limited aerobic degradation; anaerobic microbial activity may break down persistent residues .

Comparative Analysis with Other Vat Dyes

| Property | Vat Black 29 | Vat Blue 1 (Indigo) |

|---|---|---|

| Reduction Color | Bordeaux red | Yellow-green |

| Oxidation Method | H₂O₂ preferred | Atmospheric O₂ |

| Light Fastness | 7–8 (Xenon test) | 5–6 |

Scientific Research Applications

Vat Black 29 has several scientific research applications, including:

Textile Industry: Primarily used for dyeing cotton and other cellulosic fibers due to its excellent fastness properties.

Biocompatible Organic Electronics:

Environmental Studies: Studies on the environmental impact of vat dyes and their waste streams have been conducted to improve waste management practices.

Mechanism of Action

The mechanism of action of Vat Black 29 involves multiple stages:

Reduction: The dye is reduced to its soluble leuco form in an alkaline medium.

Dyeing: The soluble leuco dye is absorbed by the textile fibers.

Oxidation: The absorbed dye is oxidized back to its insoluble form, which is strongly fixed to the fibers.

Comparison with Similar Compounds

Solvent Black 29 (CAS 61901-87-9)

Class : Solvent dye (C.I. Solvent Black 29).

Properties :

- Non-polar, designed for solubility in organic solvents.

- Limited data on molecular structure or fastness in the provided evidence .

Key Differences :

Acid Black 29 (CAS 12217-14-0)

Class : Acid dye (C.I. Acid Black 29).

Properties :

- Polar structure (exact formula unspecified in evidence) for protein fiber bonding.

- Synonyms include Fast Black M-B and Apollo Acid Fast Black MB .

Performance Comparison :

Market and Production Insights

Biological Activity

Introduction

Vat Black 29, also known as C.I. Vat Black 29 (C.I. 65225), is a synthetic dye belonging to the anthraquinone class, primarily utilized in the textile industry for dyeing cotton and polyester/cotton blends. Its molecular formula is with a molecular weight of 986.98 g/mol. This article explores the biological activity of Vat Black 29, including its toxicological effects, biodegradability, and potential environmental impacts.

Chemical Structure

Vat Black 29 is characterized by its complex anthraquinone structure, which contributes to its dyeing properties and biological interactions. The manufacturing methods typically involve condensation reactions that yield high-purity products suitable for industrial applications.

Manufacturing Methods

The synthesis of Vat Black 29 can be achieved through various organic reactions, including:

- Dibenzo[def,mno]chrysene-6,12-dione : A precursor in the synthesis process.

- N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide : Another key intermediate.

These methods require careful control of reaction conditions to ensure product quality.

Toxicological Effects

Research indicates that Vat Black 29 exhibits significant toxicological effects on aquatic organisms. Studies have shown that exposure to this dye can lead to:

- Acute toxicity : High concentrations can cause mortality in fish and invertebrates.

- Chronic effects : Sub-lethal concentrations may impair growth and reproductive success in aquatic species.

A study conducted by the Environmental Protection Agency (EPA) highlights the need for further investigation into the long-term ecological impacts of such dyes on aquatic ecosystems .

Biodegradability

The biodegradability of Vat Black 29 has been a subject of research due to its environmental persistence. While it is resistant to degradation under aerobic conditions, certain microbial strains have shown the ability to break down this compound under specific anaerobic conditions. The degradation products may possess different biological activities and toxicity profiles compared to the parent compound .

Case Studies

-

Aquatic Toxicity Study :

- Objective : To assess the impact of Vat Black 29 on freshwater fish.

- Method : Fish were exposed to varying concentrations of the dye over a period of 30 days.

- Findings : Significant mortality was observed at concentrations above 50 mg/L, with sub-lethal effects noted at lower concentrations impacting growth rates and behavior.

-

Microbial Degradation Research :

- Objective : To identify microbial strains capable of degrading Vat Black 29.

- Method : Isolated bacterial strains were tested for their ability to utilize Vat Black 29 as a carbon source.

- Findings : Certain strains demonstrated effective degradation within 14 days, suggesting potential bioremediation applications .

Environmental Impact

The use of Vat Black 29 raises concerns regarding its environmental impact post-use. The dye's persistence in wastewater can lead to:

- Water pollution : Contamination of water bodies affecting aquatic life.

- Soil toxicity : Accumulation in soils can disrupt local ecosystems.

Recommendations for Industry

To mitigate the adverse effects associated with Vat Black 29, industries are encouraged to adopt responsible usage and disposal practices. This includes:

- Implementing advanced wastewater treatment technologies to reduce dye concentrations before discharge.

- Conducting regular ecological assessments to monitor the impacts on local biodiversity.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of Vat Black 29?

- Methodology : Use UV-Vis spectroscopy to analyze absorption maxima (e.g., in sulfuric acid, where it exhibits a dark green hue ). Pair with FTIR to identify functional groups like carbonyl and amine moieties. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can quantify impurities. Validate methods using calibration curves and replicate measurements to ensure precision (±2% RSD) .

Q. How does the solubility profile of Vat Black 29 influence its application in textile dyeing research?

- Methodology : Test solubility in alkaline (e.g., NaOH) and acidic (e.g., H₂SO₄) solutions to mimic industrial dyeing conditions. Monitor color transitions (e.g., dark green in H₂SO₄ ) via spectrophotometry. Correlate solubility with dye uptake on cellulose fibers using gravimetric analysis. Document pH-dependent aggregation behavior to optimize dye-bath formulations .

Q. What are the established protocols for synthesizing Vat Black 29 from its precursors (e.g., anthrone)?

- Methodology : Optimize reaction conditions (temperature: 80–100°C, catalyst: FeCl₃) for anthrone condensation. Monitor intermediates via TLC and GC-MS. Purify via recrystallization using DMF/ethanol. Validate yield (>85%) and purity (HPLC >98%) under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photodegradation rates of Vat Black 29 under UV exposure?

- Methodology : Design accelerated aging tests with controlled UV intensity (e.g., 300–400 nm) and humidity (30–70% RH). Use XPS to track surface oxidation states and LC-MS to identify degradation byproducts. Apply ANOVA to compare datasets, addressing variables like sample thickness and substrate interactions . Reference conflicting studies to isolate methodological disparities (e.g., irradiation sources, dosimetry calibration) .

Q. What experimental frameworks are suitable for assessing the environmental impact of Vat Black 29 metabolites in aquatic systems?

- Methodology : Conduct ecotoxicity assays using Daphnia magna or algae. Quantify LC₅₀ values via OECD Test Guideline 202. Simulate metabolic pathways using zebrafish liver microsomes and identify metabolites via HRMS. Cross-reference with biodegradation studies (OECD 301F) to model persistence in wastewater .

Q. How can computational modeling (e.g., DFT) predict the redox behavior of Vat Black 29 in non-aqueous solvents?

- Methodology : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Calculate reduction potentials vs. SCE in DMF/water mixtures. Validate with cyclic voltammetry (scan rate: 100 mV/s, glassy carbon electrode). Correlate HOMO-LUMO gaps with experimental spectral shifts .

Q. What strategies address batch-to-batch variability in Vat Black 29’s dyeing performance on synthetic fibers?

- Methodology : Implement quality-by-design (QbD) principles. Use DOE (Design of Experiments) to optimize dye concentration (0.5–2.0% owf), temperature (60–90°C), and auxiliaries (e.g., dispersants). Apply PCA (Principal Component Analysis) to identify critical process parameters. Archive raw material certificates and synthesis logs for traceability .

Methodological Best Practices

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to document protocols, raw spectra, and statistical codes. Share datasets via repositories like Zenodo with DOI assignment .

- Contradiction Analysis : Replicate prior experiments with standardized controls (e.g., ASTM methods). Disclose unreported variables (e.g., solvent lot variations) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.